molecular formula C9H17NO B14075827 1-(1-Ethylpiperidin-3-yl)ethan-1-one

1-(1-Ethylpiperidin-3-yl)ethan-1-one

Cat. No.: B14075827
M. Wt: 155.24 g/mol
InChI Key: MQILSGDWXHBXOK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

1-(1-Ethylpiperidin-3-yl)ethan-1-one can be synthesized through various synthetic routes. One common method involves the reaction of 1-ethylpiperidine with acetyl chloride in the presence of a base such as pyridine. The reaction typically takes place at room temperature and yields the desired product after purification .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

1-(1-Ethylpiperidin-3-yl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(1-Ethylpiperidin-3-yl)ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1-Ethylpiperidin-3-yl)ethan-1-one depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The compound’s effects are mediated through pathways involving these targets, leading to its observed biological activities .

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-Methylpiperidin-3-yl)ethan-1-one
  • 1-(1-Propylpiperidin-3-yl)ethan-1-one
  • 1-(1-Butylpiperidin-3-yl)ethan-1-one

Uniqueness

1-(1-Ethylpiperidin-3-yl)ethan-1-one is unique due to its specific ethyl substitution on the piperidine ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research and industrial applications .

Properties

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

1-(1-ethylpiperidin-3-yl)ethanone

InChI

InChI=1S/C9H17NO/c1-3-10-6-4-5-9(7-10)8(2)11/h9H,3-7H2,1-2H3

InChI Key

MQILSGDWXHBXOK-UHFFFAOYSA-N

Canonical SMILES

CCN1CCCC(C1)C(=O)C

Origin of Product

United States

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